ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a trifluoromethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and yields .
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Biological Activity
Ethyl 5-amino-1-(5-{[4-(trifluoromethyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including key research findings, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazole family and features a complex structure that contributes to its biological properties. The molecular formula is C15H14F3N5O2, and its molecular weight is approximately 363.3 g/mol. The presence of the trifluoromethyl group enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Inhibition of Tumor Growth : this compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a promising application in cancer therapy .
- Mechanism of Action : The compound appears to exert its effects by inducing apoptosis and inhibiting cell proliferation pathways. Studies indicate that it may target specific kinases involved in cancer cell survival .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound exhibits anti-inflammatory effects:
- Cytokine Inhibition : Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which is crucial for managing chronic inflammatory diseases .
- Animal Models : In rodent models of inflammation, administration of this compound resulted in reduced edema and pain, supporting its potential use in treating inflammatory conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology of this compound is essential for evaluating its therapeutic viability:
- Absorption and Distribution : Preliminary studies suggest that the compound has good oral bioavailability and distributes well in tissues, which is advantageous for systemic therapies .
- Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in animal studies .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation .
- Inflammatory Bowel Disease (IBD) : In a model of IBD, administration of this compound resulted in reduced inflammation markers and improved histological scores compared to controls, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
ethyl 5-amino-1-[5-[[4-(trifluoromethyl)phenyl]carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O3/c1-2-30-18(29)14-10-25-27(16(14)23)15-8-3-11(9-24-15)17(28)26-13-6-4-12(5-7-13)19(20,21)22/h3-10H,2,23H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POVNXRVREOPEAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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